molecular formula C16H11F B14276976 1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 169472-38-2

1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene

Cat. No.: B14276976
CAS No.: 169472-38-2
M. Wt: 222.26 g/mol
InChI Key: WONHRJIBZQNZFB-UHFFFAOYSA-N
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Description

1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene is a fluorobenzene derivative It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

Major products formed from these reactions include:

    Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.

    Reduction: 1-ethenyl-4-fluorobenzene, 1-ethyl-4-fluorobenzene.

    Substitution: 4-fluorobromobenzene, 4-fluoronitrobenzene.

Scientific Research Applications

1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethynyl-4-fluorobenzene involves its interaction with various molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:

The uniqueness of 1-ethynyl-4-fluorobenzene lies in its combination of an ethynyl group and a fluorine atom, which imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

169472-38-2

Molecular Formula

C16H11F

Molecular Weight

222.26 g/mol

IUPAC Name

1-ethenyl-4-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C16H11F/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h2-6,9-12H,1H2

InChI Key

WONHRJIBZQNZFB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F

Origin of Product

United States

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